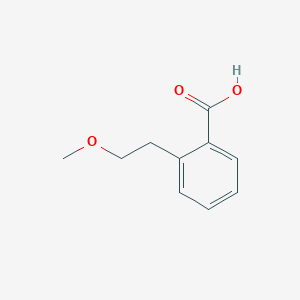

2-(2-Methoxyethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-Methoxyethyl)benzoic acid has been elucidated using techniques like X-ray diffraction, revealing specific bond lengths and angles that indicate the presence of conjugated systems or specific spatial arrangements (Zhao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds akin to 2-(2-Methoxyethyl)benzoic acid can involve rearrangements under electron impact, leading to the loss of specific groups and the formation of rearrangement ions, indicating a complex behavior under certain conditions (R. Gillis & Q. N. Porter, 1990).

Physical Properties Analysis

Physical properties such as melting points and solubility are crucial for understanding the behavior of compounds like 2-(2-Methoxyethyl)benzoic acid in different environments. These properties are often determined experimentally during synthesis and characterization stages.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for the application of 2-(2-Methoxyethyl)benzoic acid derivatives in chemical synthesis. For example, the catalytic methoxycarbonylation of alkynes demonstrates the utility of related compounds in forming unsaturated esters or diesters through specific reaction pathways (A. A. Núñez Magro et al., 2010).

Applications De Recherche Scientifique

Matrix-assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Enhancements

Research has explored the use of benzoic acid derivatives as additives to improve the performance of MALDI mass spectrometry. Specifically, additives like 2-hydroxy-5 methoxybenzoic acid, a compound structurally related to 2-(2-Methoxyethyl)benzoic acid, have been shown to enhance ion yields and signal-to-noise ratios, particularly for high-mass range analytes. This indicates the potential of such compounds in facilitating more effective mass spectrometric analysis of proteins and oligosaccharides (Karas et al., 1993).

Antihepatotoxic Activities

Derivatives of benzoic acid, such as p-Methoxy benzoic acid, have been isolated from natural sources and demonstrated significant antihepatotoxic activity against various induced hepatotoxicities. This suggests that compounds like 2-(2-Methoxyethyl)benzoic acid could have potential applications in developing treatments for liver damage (Gadgoli & Mishra, 1999).

Advanced Material Science

In material science, substituted benzoic acids have been utilized as dopants for conducting polymers, such as polyaniline. This application highlights the role of benzoic acid derivatives in modifying the electrical and structural properties of advanced materials, potentially leading to innovations in electronics and nanotechnology (Amarnath & Palaniappan, 2005).

Luminescent Properties in Coordination Compounds

The study of lanthanide coordination compounds with benzoic acid derivatives reveals the influence of substituent groups on luminescent properties. Such research indicates the potential of 2-(2-Methoxyethyl)benzoic acid and related compounds in designing materials with specific optical properties, useful in sensors, lighting, and display technologies (Sivakumar et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Related compounds such as benzoic acid derivatives have been found to interact with various proteins and enzymes in the body

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets in various ways, such as binding to amino acids, leading to excretion of these amino acids and a decrease in ammonia levels . The specific interactions of 2-(2-Methoxyethyl)benzoic acid with its targets need to be investigated further.

Biochemical Pathways

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid This suggests that 2-(2-Methoxyethyl)benzoic acid might also be involved in similar biochemical pathways

Pharmacokinetics

Related compounds such as benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid This suggests that 2-(2-Methoxyethyl)benzoic acid might have similar ADME properties

Result of Action

Related compounds such as benzoic acid are known to have antimicrobial properties This suggests that 2-(2-Methoxyethyl)benzoic acid might also have similar effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Methoxyethyl)benzoic acid. For instance, soil composition and structure can affect the accumulation of phenolic acids, thereby influencing their metabolome through key functional strains . .

Propriétés

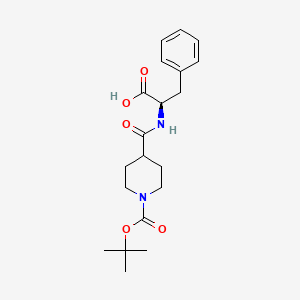

IUPAC Name |

2-(2-methoxyethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVJUHGKGNHXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)

![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)